molecular formula C19H24N8 B6474974 4-methyl-2-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine CAS No. 2640886-16-2

4-methyl-2-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B6474974
CAS No.: 2640886-16-2
M. Wt: 364.4 g/mol
InChI Key: MNYJBGZVNGLGFA-UHFFFAOYSA-N
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Description

The compound “4-methyl-2-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine” is a complex organic molecule. It contains several functional groups and rings, including a pyrazolo[1,5-a]pyrazine ring, a pyrimidine ring, a piperazine ring, and a pyrrolidine ring . These motifs are found to be highly used in medicinal chemistry and drug molecule production .


Synthesis Analysis

The synthesis of such compounds often involves novel and uncomplicated methods . For instance, a one-step synthesis of diversely substituted pyrazolo[1,5-a]pyrimidines from saturated ketones and 3-aminopyrazoles has been reported . This transformation involves the in situ formation of α,β-unsaturated ketones via a radical process, followed by [3+3] annulation with 3-aminopyrazoles in one pot .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of multiple ring structures, including a pyrazolo[1,5-a]pyrazine ring and a pyrimidine ring . The incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole is critical for certain biological activities .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive sites. The transformation involves the in situ formation of α,β-unsaturated ketones via a radical process, followed by [3+3] annulation with 3-aminopyrazoles in one pot .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are likely to be influenced by its complex structure, which includes multiple ring structures and functional groups . The presence of electron-donating and electron-withdrawing groups can significantly affect its chemical properties .

Future Directions

The future directions for this compound could involve further exploration of its potential medicinal applications, given its use in medicinal chemistry and drug molecule production . Further studies could also explore the synthesis of diversely substituted analogs and their potential applications .

Properties

IUPAC Name

4-[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N8/c1-15-14-17(24-7-2-3-8-24)23-19(22-15)26-12-10-25(11-13-26)18-16-4-5-21-27(16)9-6-20-18/h4-6,9,14H,2-3,7-8,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNYJBGZVNGLGFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=CN4C3=CC=N4)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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